molecular formula C22H22N6O2 B2953207 N-(3-methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946290-24-0

N-(3-methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Katalognummer: B2953207
CAS-Nummer: 946290-24-0
Molekulargewicht: 402.458
InChI-Schlüssel: KOGUUVZZECJKOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-(3-methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” belongs to the class of pyrazolopyrimidines. Pyrazolopyrimidines are a type of heterocyclic aromatic organic compounds that contain a pyrazole ring fused to a pyrimidine ring. The presence of morpholine (a common bioisostere in drug molecules) and methoxyphenyl groups may contribute to the compound’s potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, with a morpholin-4-yl group at the 6-position, a phenyl group at the 1-position, and a methoxyphenyl group attached via an amine at the 3-position .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amine group, which could act as a nucleophile or base, and the aromatic rings, which could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the morpholine and methoxyphenyl groups could increase its polarity and potentially its solubility in polar solvents .

Wissenschaftliche Forschungsanwendungen

  • Imaging of LRRK2 Enzyme in Parkinson's Disease : A study by Wang et al. (2017) involved the synthesis of a related compound, HG-10-102-01, and its precursor for potential use as a PET imaging agent for the LRRK2 enzyme in Parkinson's disease. This research underscores the compound's utility in neuroimaging and its potential role in diagnosing and understanding neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).

  • Synthesis of Novel Pyrimidine Derivatives : Ho and Suen (2013) synthesized a series of novel compounds incorporating a pyrimidine moiety, similar in structure to the query compound. These derivatives were obtained via intramolecular cyclization, showcasing the compound's versatility in heterocyclic synthesis (Ho & Suen, 2013).

  • Antifungal Effects : Research by Jafar et al. (2017) involved synthesizing compounds related to the query chemical, demonstrating significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. This indicates the potential of such compounds in developing new antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

  • Treatment of Children's Bronchial Pneumonia : A 2022 study by Ding and Zhong focused on a compound synthesized using a material structurally similar to the query chemical. This compound was evaluated for its efficacy in treating children's bronchial pneumonia, highlighting its potential therapeutic application in respiratory diseases (Ding & Zhong, 2022).

  • Psoriasis Treatment : Zhu et al. (2020) identified a series of derivatives of pyrrolo[2,3-d]pyrimidin-4-amine, structurally similar to the query compound, as potent NF-κB inducing kinase (NIK) inhibitors. These were found effective in treating psoriasis in a mouse model, illustrating the compound's potential in dermatological applications (Zhu et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with appropriate safety precautions .

Zukünftige Richtungen

Future research could involve studying the biological activity of this compound, potentially as a kinase inhibitor . Further studies could also involve investigating its physical and chemical properties, and optimizing its structure for increased activity and selectivity .

Eigenschaften

IUPAC Name

N-(3-methoxyphenyl)-6-morpholin-4-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-29-18-9-5-6-16(14-18)24-20-19-15-23-28(17-7-3-2-4-8-17)21(19)26-22(25-20)27-10-12-30-13-11-27/h2-9,14-15H,10-13H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGUUVZZECJKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N4CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.